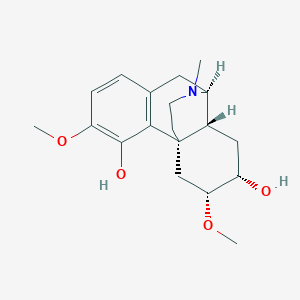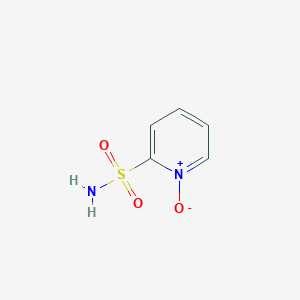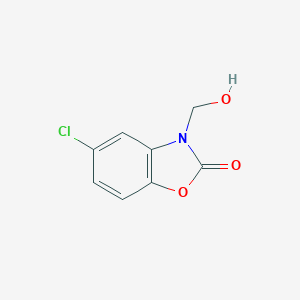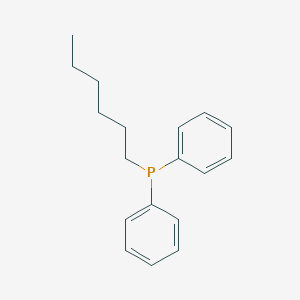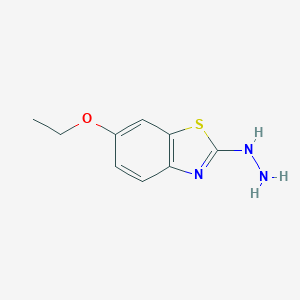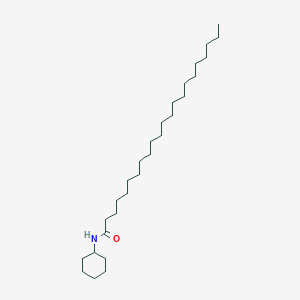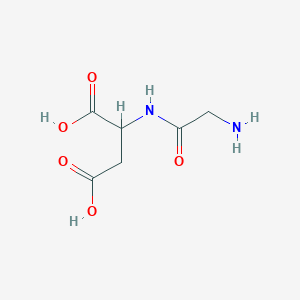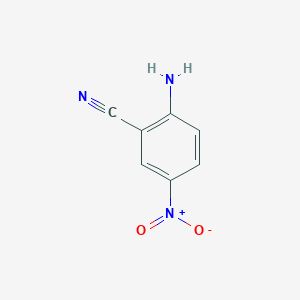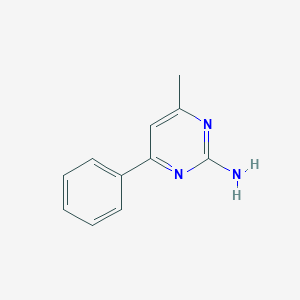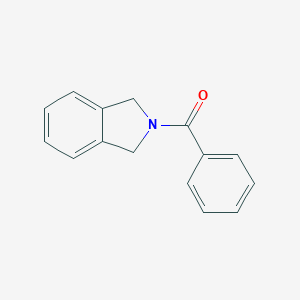
Berlafenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Berlafenone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of 1,4-naphthoquinones and has a unique chemical structure that gives it several beneficial properties.
科学的研究の応用
Berlafenone has shown promising results in various fields of scientific research. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that this compound may have potential as an anti-inflammatory agent. In microbial research, this compound has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of berlafenone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and NADH oxidase. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells.
In inflammation research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In microbial research, this compound has been found to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth.
In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In microbial research, this compound has been found to disrupt the bacterial cell membrane, which can lead to cell death.
実験室実験の利点と制限
Berlafenone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, it has shown promising results in various fields of research, which makes it a versatile compound for scientific studies.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, the compound has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well known.
将来の方向性
There are several future directions for research on berlafenone. One direction is to further investigate its potential anti-cancer properties and its mechanism of action in cancer cells. Another direction is to study its potential as an anti-inflammatory agent and its effects on the immune system. In microbial research, this compound could be further studied for its potential as an antimicrobial agent.
Conclusion
This compound is a synthetic compound that has shown promising results in various fields of scientific research. Its unique chemical structure gives it several beneficial properties, including potential anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to using this compound in lab experiments, its versatility and potential make it a promising compound for future research.
合成法
The synthesis method of berlafenone involves the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyl vinyl ether in the presence of a base catalyst. This reaction leads to the formation of this compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
18965-97-4 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3 |
InChIキー |
DBHPVKNFKBKJCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
関連するCAS |
18965-98-5 (hydrochloride) |
同義語 |
1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





